2,4-Dinitrobenzoyl isocyanate 2,4-Dinitrobenzoyl isocyanate
Brand Name: Vulcanchem
CAS No.: 103317-57-3
VCID: VC14279791
InChI: InChI=1S/C8H3N3O6/c12-4-9-8(13)6-2-1-5(10(14)15)3-7(6)11(16)17/h1-3H
SMILES:
Molecular Formula: C8H3N3O6
Molecular Weight: 237.13 g/mol

2,4-Dinitrobenzoyl isocyanate

CAS No.: 103317-57-3

Cat. No.: VC14279791

Molecular Formula: C8H3N3O6

Molecular Weight: 237.13 g/mol

* For research use only. Not for human or veterinary use.

2,4-Dinitrobenzoyl isocyanate - 103317-57-3

Specification

CAS No. 103317-57-3
Molecular Formula C8H3N3O6
Molecular Weight 237.13 g/mol
IUPAC Name 2,4-dinitrobenzoyl isocyanate
Standard InChI InChI=1S/C8H3N3O6/c12-4-9-8(13)6-2-1-5(10(14)15)3-7(6)11(16)17/h1-3H
Standard InChI Key RRXCOMRSZAQORJ-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(=O)N=C=O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

2,4-Dinitrobenzoyl isocyanate (C₈H₃N₃O₅) is derived from 2,4-dinitrobenzoic acid through substitution of the hydroxyl group with an isocyanate functionality. Its molecular structure integrates two nitro groups at the 2- and 4-positions of the benzene ring, adjacent to the benzoyl-isocyanate moiety. The electron-withdrawing nitro groups significantly influence the compound’s reactivity, enhancing the electrophilicity of the isocyanate group .

Physicochemical Properties

While direct measurements for 2,4-dinitrobenzoyl isocyanate are scarce, its properties can be inferred from related compounds:

Property2,4-Dinitrobenzoyl Chloride 2,4-Dinitrobenzoyl Isocyanate (Inferred)
Molecular FormulaC₇H₃ClN₂O₅C₈H₃N₃O₅
Molecular Weight (g/mol)230.56237.13
Density (g/cm³)1.652~1.7 (estimated)
Boiling Point (°C)352.1Decomposes above 300°C
Flash Point (°C)166.7~150–160

The isocyanate’s thermal instability compared to its chloride analog arises from the labile -NCO group, which decomposes at elevated temperatures .

Synthesis and Industrial Production

Synthetic Pathways

The synthesis of 2,4-dinitrobenzoyl isocyanate typically proceeds via two primary routes:

Phosgenation of 2,4-Dinitrobenzamide

Reaction of 2,4-dinitrobenzamide with phosgene (COCl₂) under controlled conditions yields the isocyanate:

C₆H₃(NO₂)₂CONH₂ + COCl₂ → C₆H₃(NO₂)₂NCO + 2HCl\text{C₆H₃(NO₂)₂CONH₂ + COCl₂ → C₆H₃(NO₂)₂NCO + 2HCl}

This method mirrors industrial isocyanate production, where gaseous phosgene reacts with amines or amides at elevated temperatures (200–600°C) .

Cyanate Substitution of 2,4-Dinitrobenzoyl Chloride

Acyl chlorides react with metal cyanates (e.g., AgOCN) to form isocyanates:

C₆H₃(NO₂)₂COCl + AgOCN → C₆H₃(NO₂)₂NCO + AgCl\text{C₆H₃(NO₂)₂COCl + AgOCN → C₆H₃(NO₂)₂NCO + AgCl}

This route leverages the high reactivity of the acyl chloride, as documented in 2,4-dinitrobenzoyl chloride’s synthesis .

Reactivity and Functional Applications

Acylation Reactions

The isocyanate group undergoes nucleophilic addition with amines, alcohols, and water:

  • With Amines: Forms substituted ureas:

    C₆H₃(NO₂)₂NCO + RNH₂ → C₆H₃(NO₂)₂NHCONHR\text{C₆H₃(NO₂)₂NCO + RNH₂ → C₆H₃(NO₂)₂NHCONHR}

    Such reactions are pivotal in agrochemical and pharmaceutical synthesis, as seen in patented urea derivatives .

  • With Alcohols: Produces carbamates, utilized as protective groups in peptide synthesis.

Electrophilic Aromatic Substitution

The nitro groups direct further substitution to the meta position, enabling functionalization for advanced materials.

Industrial and Research Applications

Polymer Chemistry

As a crosslinking agent, 2,4-dinitrobenzoyl isocyanate enhances the thermal stability of polyurethanes. Its nitro groups improve flame retardancy, a property critical in aerospace materials .

Pharmaceutical Intermediates

The compound’s reactivity facilitates the synthesis of antitumor and antimicrobial agents. For example, its urea derivatives exhibit herbicidal activity, as demonstrated in patent EP0169484 .

Environmental Impact

Ecotoxicity

Nitroaromatics like 2,4-dinitrophenol exhibit moderate aquatic toxicity (LC₅₀: 45 µg/L for freshwater species) . While no direct data exist for the isocyanate, similar precautions apply.

Regulatory Status

The compound falls under HS code 2916.39.90 (aromatic monocarboxylic acid derivatives), subject to 6.5% MFN tariffs .

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